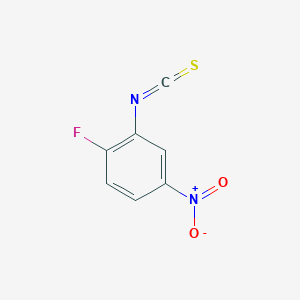

2-Fluoro-5-nitrophenylisothiocyanate

Description

Contextualization of Aryl Isothiocyanates in Organic Synthesis and Chemical Biology

Aryl isothiocyanates are a class of organic compounds characterized by the presence of an isothiocyanate group (-N=C=S) attached to an aromatic ring. These compounds serve as crucial intermediates and building blocks in the field of organic synthesis. organic-chemistry.orgacs.org Their utility stems from the reactivity of the isothiocyanate moiety, which readily undergoes addition reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the construction of more complex molecules containing nitrogen and sulfur, such as thioureas, thiocarbamates, and dithiocarbamates. acs.org The synthesis of aryl isothiocyanates can be achieved through various methods, often starting from primary aromatic amines. researchgate.net Modern synthetic protocols have been developed to overcome the limitations of traditional methods that used toxic reagents like thiophosgene (B130339). organic-chemistry.org Facile and efficient methods now exist, such as the reaction of amines with phenyl chlorothionoformate or the decomposition of in-situ generated dithiocarbamate (B8719985) salts. organic-chemistry.orgorganic-chemistry.org

Beyond their role in synthesis, aryl isothiocyanates are significant in chemical biology. Many compounds containing this functional group exhibit a range of biological activities, including antibacterial and antioxidant properties. organic-chemistry.orgrsc.org They are valuable for creating diverse compound libraries for drug discovery and for studying biological processes. The isothiocyanate group can act as a covalent modifier of biological macromolecules, making these compounds useful as probes and inhibitors in chemical biology research.

Significance of Halogenated and Nitro-Substituted Aromatic Systems in Molecular Design

The incorporation of halogen atoms and nitro groups into aromatic systems is a fundamental strategy in molecular design, particularly in medicinal chemistry and materials science. researchgate.netjocpr.com Halogenated aromatic compounds are ubiquitous in pharmaceuticals and play a critical role in modulating a drug's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. jocpr.comnamiki-s.co.jp The fluorine atom, in particular, possesses unique properties due to its small size and high electronegativity. It can form strong bonds with carbon, enhance metabolic stability, and alter the acidity of nearby functional groups. While heavier halogens are known to participate in halogen bonding—an important non-covalent interaction in drug-receptor binding—fluorine's role is more nuanced but still profoundly influential on molecular conformation and electronics. namiki-s.co.jp

Nitroaromatic compounds, characterized by one or more nitro (-NO₂) groups on an aromatic ring, are vital intermediates in the synthesis of dyes, pharmaceuticals, and explosives. nih.govnumberanalytics.com The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical reactivity of the aromatic ring. nih.gov It deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.gov Conversely, this electron-withdrawing nature activates the ring for nucleophilic aromatic substitution, a powerful reaction for creating complex functionalized molecules. numberanalytics.com The presence of a nitro group can also impart specific biological activities or serve as a precursor that can be chemically reduced to an amino group, providing a key step in many synthetic pathways. numberanalytics.com The combination of halogens and nitro groups on a single aromatic scaffold creates a molecule with fine-tuned electronic properties and multiple reactive sites for further chemical elaboration. researchgate.net

Overview of 2-Fluoro-5-nitrophenylisothiocyanate as a Versatile Research Compound

This compound is a specialized research chemical that combines the key features of an aryl isothiocyanate with the modulatory effects of both a fluorine atom and a nitro group. This trifunctional arrangement makes it a highly versatile tool in chemical synthesis and research. The isothiocyanate group provides a primary reactive site for conjugation and derivatization, while the fluoro and nitro substituents activate the aromatic ring for nucleophilic substitution and provide opportunities for further functional group transformations.

The compound's structure presents a unique combination of reactive centers. The electron-withdrawing effects of the nitro group and the fluorine atom enhance the electrophilicity of the isothiocyanate carbon, potentially increasing its reactivity towards nucleophiles compared to non-substituted aryl isothiocyanates. Furthermore, these substituents make the aromatic ring itself susceptible to nucleophilic aromatic substitution, offering a secondary pathway for molecular elaboration.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃FN₂O₂S | Derived from structure |

| Molecular Weight | 198.18 g/mol | Calculated |

| Synonyms | 1-Fluoro-2-isothiocyanato-4-nitrobenzene | cymitquimica.com |

| CAS Number | Not explicitly found for isothiocyanate, precursor amine is 369-38-0 | - |

The synthesis of this compound typically starts from its corresponding aniline (B41778) precursor, 2-fluoro-5-nitroaniline (B1294389). nih.gov General methods for converting aryl amines to aryl isothiocyanates are applicable, such as reaction with thiophosgene derivatives or carbon disulfide. organic-chemistry.orgresearchgate.net Given the electron-deficient nature of the starting aniline due to the fluoro and nitro groups, two-step processes involving an intermediate thiocarbamate may be particularly effective. organic-chemistry.org

In contemporary research, this compound is valuable as a building block for creating complex heterocyclic structures and as a chemical probe. Its utility is derived from the predictable reactivity of the isothiocyanate group combined with the nuanced electronic effects imparted by the halogen and nitro substituents, making it a powerful reagent for targeted synthesis and molecular design.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-isothiocyanato-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2S/c8-6-2-1-5(10(11)12)3-7(6)9-4-13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJSRXIJEVBAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N=C=S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261250 | |

| Record name | Benzene, 1-fluoro-2-isothiocyanato-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340719-39-3 | |

| Record name | Benzene, 1-fluoro-2-isothiocyanato-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340719-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-fluoro-2-isothiocyanato-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Fluoro 5 Nitrophenylisothiocyanate

General Synthetic Routes to Aryl Isothiocyanates

The preparation of aryl isothiocyanates is a well-established field in organic synthesis, primarily because these compounds serve as versatile intermediates for producing nitrogen- and sulfur-containing heterocycles and thioureas. ijacskros.com The most prevalent and versatile methods for synthesizing aryl isothiocyanates begin with primary aromatic amines. chemrxiv.org These approaches typically follow a two-stage process that involves the initial formation of a dithiocarbamate (B8719985) salt, which is then subjected to a desulfurization reaction to yield the final isothiocyanate product. nih.govbeilstein-journals.org

The initial step in many isothiocyanate syntheses is the reaction of a primary amine with carbon disulfide (CS₂). chemrxiv.org This reaction, conducted in the presence of a base, leads to the formation of a dithiocarbamate salt intermediate. chemrxiv.orgbeilstein-journals.org Common bases employed for this transformation include organic amines like triethylamine (B128534) or inorganic bases such as sodium hydroxide. organic-chemistry.orgorganic-chemistry.org

The efficiency of dithiocarbamate salt formation can be highly dependent on the reaction conditions, particularly the choice of solvent and base. beilstein-journals.orgresearchgate.net This is especially true for amines with electron-withdrawing substituents, known as electron-deficient substrates, which can be less reactive. chemrxiv.orgresearchgate.net In some protocols, the dithiocarbamate salt is generated in situ and immediately used in the next step without isolation. beilstein-journals.orgorganic-chemistry.org

The conversion of the dithiocarbamate intermediate to the final isothiocyanate product is achieved through a desulfurization reaction. nih.gov A wide variety of reagents, known as desulfurylating or dehydrosulfurization agents, have been developed for this purpose, each with its own advantages regarding reaction conditions, scope, and byproducts. chemrxiv.orgnih.gov

Historically, toxic reagents like thiophosgene (B130339) were used, but modern chemistry has moved towards safer and more efficient alternatives like its solid, easier-to-handle counterpart, triphosgene (B27547) (bis(trichloromethyl)carbonate). nih.govtandfonline.com Other common reagents include tosyl chloride, di-tert-butyl dicarbonate (B1257347) (Boc₂O), and cyanuric chloride, which often provide clean reactions with volatile byproducts. organic-chemistry.orgresearchgate.netkiku.dk Metal-based reagents, such as lead nitrate, copper(II) sulfate (B86663), and iron(III) chloride, are also effective. nih.govresearchgate.net More recent developments have introduced reagents like propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) and triflic anhydride (Tf₂O) for this transformation. ijacskros.comorganic-chemistry.org

Table 1: Common Desulfurylating Agents for Isothiocyanate Synthesis

| Reagent | Typical Conditions/Notes | References |

|---|---|---|

| Triphosgene (BTC) | Safer alternative to thiophosgene; used with a co-solvent system. | nih.govtandfonline.com |

| Tosyl Chloride (TsCl) | Mediates decomposition of in situ generated dithiocarbamate salts. | organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Clean workup as byproducts are volatile (CO₂, COS, tert-butanol). | kiku.dkcbijournal.com |

| Cyanuric Chloride (TCT) | Effective for electron-deficient substrates under aqueous conditions. | beilstein-journals.orgresearchgate.net |

| Iodine (I₂) | Used in biphasic water/ethyl acetate (B1210297) medium; cost-effective. | nih.govresearchgate.net |

| Propane phosphonic acid anhydride (T3P®) | Efficient desulfurating agent for in situ generated dithiocarbamates. | organic-chemistry.org |

| Triflic anhydride (Tf₂O) | A newer, powerful desulfurating reagent. | ijacskros.com |

Targeted Synthesis Approaches for 2-Fluoro-5-nitrophenylisothiocyanate

The specific synthesis of this compound follows the general pathway for aryl isothiocyanates but requires careful selection of precursors and reaction conditions due to the electronic nature of the substituents. The synthesis logically begins with the preparation of its corresponding amine precursor, 2-fluoro-5-nitroaniline (B1294389). synquestlabs.com

The established route to 2-fluoro-5-nitroaniline starts with 2,4-dinitrofluorobenzene. prepchem.comgoogle.com The key to this synthesis is the selective chemical reduction of only one of the two nitro groups—specifically, the one at the 2-position. google.com This selective reduction is effectively carried out using powdery iron in the presence of an acid, such as acetic acid or hydrochloric acid. prepchem.comgoogle.com Older methods employing stannous chloride were less efficient, yielding a mixture of isomers. google.com The iron-based method provides the desired 2-fluoro-5-nitroaniline with greater purity. prepchem.comgoogle.com

Once the 2-fluoro-5-nitroaniline precursor is obtained, it is converted to this compound. This is achieved by reacting the amine with carbon disulfide and a base to form the dithiocarbamate, followed by desulfurization. Because 2-fluoro-5-nitroaniline is an electron-deficient amine, specialized methods are often preferred. chemrxiv.orgorganic-chemistry.org For instance, two-step processes using phenyl chlorothionoformate have proven effective for a wide range of electron-deficient aryl amines. chemrxiv.orgorganic-chemistry.org Another suitable approach is a one-pot protocol that uses cyanuric acid as the desulfurylating agent under aqueous conditions, which has been shown to work well for highly electron-deficient pyridyl and aryl isothiocyanates. beilstein-journals.orgresearchgate.net

Utility of Fluorinated and Nitrated Precursors in Synthetic Pathways

The choice of precursors bearing fluoro and nitro functional groups is a strategic one, as these groups impart specific reactivity that is exploited during the synthesis.

The fluorine atom and the nitro group are both powerful electron-withdrawing groups, which significantly influences the chemical properties of the aromatic ring. beilstein-journals.org The strong deactivating effect of the nitro group makes the precursor amine, 2-fluoro-5-nitroaniline, less nucleophilic. This can present a challenge during the formation of the dithiocarbamate, often necessitating tailored reaction conditions to achieve good yields. chemrxiv.orgbeilstein-journals.org

The synthetic utility of the precursor 2,4-dinitrofluorobenzene lies in the differential reactivity it possesses. The electronic environment of the ring allows for the selective reduction of the nitro group at the 2-position while leaving the nitro group at the 4-position intact. google.com This regioselectivity is crucial for obtaining the correct aniline (B41778) isomer needed for the subsequent step. Furthermore, the fluorine atom on the ring is known to be susceptible to nucleophilic aromatic substitution, a property that makes fluorinated nitroaromatics valuable building blocks in medicinal and agrochemical research. beilstein-journals.org While this reactivity is not exploited in the primary pathway to the isothiocyanate, it highlights the synthetic potential of the fluorinated and nitrated core structure.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-fluoro-5-nitroaniline |

| 2,4-dinitrofluorobenzene |

| 4-fluoro-3-nitroaniline |

| Aniline |

| Phenyl isothiocyanate |

| Carbon disulfide |

| Triethylamine |

| Sodium hydroxide |

| Thiophosgene |

| Triphosgene (bis(trichloromethyl)carbonate) |

| Tosyl chloride |

| Di-tert-butyl dicarbonate (Boc₂O) |

| Cyanuric chloride |

| Iodine |

| Lead nitrate |

| Copper(II) sulfate |

| Iron(III) chloride |

| Propane phosphonic acid anhydride (T3P®) |

| Triflic anhydride (Tf₂O) |

| Stannous chloride |

| Phenyl chlorothionoformate |

| Acetic acid |

Reactivity and Mechanistic Investigations of 2 Fluoro 5 Nitrophenylisothiocyanate

Nucleophilic Reactivity of the Isothiocyanate Functional Group

The isothiocyanate moiety (–N=C=S) is characterized by an electrophilic carbon atom, making it susceptible to attack by a variety of nucleophiles. This inherent reactivity is a cornerstone of its synthetic utility.

Formation of Thiourea (B124793) Derivatives

The reaction of isothiocyanates with primary and secondary amines is a well-established and efficient method for the synthesis of unsymmetrical thiourea derivatives. This transformation involves the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group.

The general mechanism for this reaction begins with the lone pair of electrons on the nitrogen atom of the amine attacking the central carbon atom of the isothiocyanate. This is followed by a proton transfer from the amine nitrogen to the isothiocyanate nitrogen, resulting in the formation of a stable thiourea derivative. The reaction is often carried out in a suitable solvent, and in the case of less reactive aromatic amines, heating under reflux may be required to drive the reaction to completion. semanticscholar.org

The synthesis of thiourea derivatives can be achieved under various conditions, including in solution with polar, non-nucleophilic solvents like tert-butanol (B103910) or at room temperature in solvents such as dichloromethane. semanticscholar.org The characterization of the resulting thiourea derivatives is typically performed using spectroscopic methods. In ¹H NMR spectra, the formation of thioureas is confirmed by the appearance of signals for the N-H protons, usually as broad singlets. In ¹³C NMR spectra, a characteristic signal for the thiocarbonyl (C=S) carbon appears in the downfield region.

Table 1: General Conditions for Thiourea Synthesis from Isothiocyanates

| Reactants | Solvent | Conditions | Product |

| Isothiocyanate, Amine | Dichloromethane | Room Temperature | Thiourea Derivative |

| Aromatic Isothiocyanate, Aromatic Amine | tert-Butanol | Reflux | Thiourea Derivative |

This table represents generalized conditions for thiourea synthesis and is not specific to 2-Fluoro-5-nitrophenylisothiocyanate due to a lack of specific data in the search results.

Cycloaddition and Heterocyclic Annulation Reactions

The isothiocyanate functional group can also participate in cycloaddition reactions, serving as a building block for the synthesis of various sulfur- and nitrogen-containing heterocycles. These reactions are valuable for creating complex molecular architectures from relatively simple starting materials.

The synthesis of tetrazoles can be achieved through the [3+2] cycloaddition of azides with nitriles or isocyanides. nih.gov While the direct reaction of this compound with an azide (B81097) to form a tetrazole is not explicitly detailed in the provided search results, the general principle of using isothiocyanates in the synthesis of tetrazole derivatives is established. For instance, 1-benzyl-1H-tetrazole-5-thiol can be prepared by refluxing benzyl (B1604629) isothiocyanate with sodium azide in water. doaj.org This suggests a potential pathway for this compound to form a corresponding tetrazole derivative under similar conditions.

Thiazolidines and their derivatives are another important class of heterocycles that can be synthesized using isothiocyanates. One common method involves the reaction of an isothiocyanate with an aziridine (B145994) under solvent-free conditions to produce 2-iminothiazolidines. nih.gov Another approach to thiazolidin-4-ones involves the condensation of an aldehyde, an amine, and thioglycolic acid. nih.gov While direct synthesis of thiazolidines from this compound was not found, the isothiocyanate functionality is a key precursor in many synthetic routes to this heterocyclic system. For example, aroyl isothiocyanates can react with inactive aziridines to yield 2-iminothiazolidines. nih.gov

Aromatic Reactivity Modulated by Fluoro and Nitro Substituents

The aromatic ring of this compound is activated towards nucleophilic attack due to the presence of the strongly electron-withdrawing nitro (–NO₂) group and the moderately electron-withdrawing fluoro (–F) group.

Role in Nucleophilic Aromatic Substitution (SNAr) Processes

The fluorine atom on the aromatic ring of this compound is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The presence of the nitro group, particularly in the para position relative to the fluorine atom, strongly activates the ring for this type of reaction. The electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition of the nucleophile to the aromatic ring. researchgate.netnih.gov

The general mechanism for an SNAr reaction involves a two-step addition-elimination process. nih.gov First, the nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), leading to the formation of the resonance-stabilized Meisenheimer complex. In the second step, the leaving group departs, and the aromaticity of the ring is restored. The rate of SNAr reactions is often dependent on the stability of the Meisenheimer complex, which is enhanced by the presence of strong electron-withdrawing groups.

In a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. nih.govbeilstein-journals.org This suggests that this compound would undergo similar SNAr reactions, where the fluorine atom is substituted by a range of nucleophiles. The rate and efficiency of these reactions would be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For instance, reactions with low-boiling alcohols can be carried out under reflux with a base like potassium hydroxide, while reactions with higher-boiling alcohols may require a stronger base such as sodium hydride. nih.govbeilstein-journals.org

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for compounds like this compound relies heavily on kinetic and spectroscopic techniques. Kinetic studies can provide valuable information about the rate-determining step of a reaction and the influence of reactant concentrations. For instance, in SNAr reactions, kinetic data can help to distinguish between a stepwise mechanism involving a stable intermediate and a concerted mechanism. semanticscholar.orgresearchgate.net

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for identifying reactants, products, and, in some cases, transient intermediates. mdpi.comijournals.cn For example, the formation of thiourea derivatives can be monitored by the appearance of characteristic N-H and C=S signals in NMR and IR spectra, respectively. In the study of SNAr reactions, spectroscopic techniques can be used to follow the disappearance of the starting material and the appearance of the product over time, allowing for the determination of reaction rates. While specific kinetic and spectroscopic studies on this compound were not found in the provided search results, the principles of these methods are broadly applicable to understanding its reactivity. For example, studies on the hydrolysis of p-nitrophenyl sulfate (B86663) have utilized kinetic assays to determine activation parameters, providing insight into the associative or dissociative nature of the transition state. researchgate.net Similar approaches could be applied to investigate the reactions of this compound in detail.

Intermediates and Transition States in Key Transformations

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr), a fundamental reaction class for electron-deficient aromatic rings. The presence of a strongly electron-withdrawing nitro group (NO₂) para to the fluorine atom makes the ipso-carbon (the carbon atom bonded to the fluorine) highly electrophilic and susceptible to attack by nucleophiles. The key transformation proceeds through a well-established addition-elimination mechanism, which is characterized by the formation of a distinct intermediate and two associated transition states.

The generally accepted mechanism for the SNAr reaction of this compound involves a two-step process. mdpi.comresearchgate.net The first step is the rate-determining attack of a nucleophile on the carbon atom bearing the fluorine. This leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. researchgate.netgrafiati.com This intermediate is stabilized by resonance, with the negative charge delocalized across the aromatic ring and, most significantly, onto the oxygen atoms of the nitro group. The fluorine atom, being the most electronegative halogen, enhances the electrophilicity of the ipso-carbon, making the initial attack favorable.

The second step of the mechanism involves the collapse of the Meisenheimer intermediate, where the aromaticity of the ring is restored through the expulsion of the fluoride (B91410) ion, which is a good leaving group. This step is typically fast compared to the initial attack.

Transition States:

The reaction pathway involves two principal transition states:

Second Transition State (TS2): This transition state occurs as the Meisenheimer intermediate collapses to form the final product. It involves the breaking of the C-F bond and the re-formation of the aromatic π-system. The energy barrier to reach TS2 is generally much lower than for TS1, as the restoration of aromaticity provides a strong thermodynamic driving force. mdpi.com

Meisenheimer Complex Intermediate:

The key reactive intermediate in the SNAr transformation of this compound is the Meisenheimer complex. mdpi.comresearchgate.net This is a σ-complex where the nucleophile has formed a σ-bond to the ipso-carbon, temporarily disrupting the ring's aromaticity.

Key features of the Meisenheimer complex include:

An sp³-hybridized carbon at the site of substitution.

A negative charge that is delocalized throughout the cyclohexadienyl system.

Significant charge delocalization onto the ortho and para substituents, particularly the nitro group. The nitro group's ability to stabilize the negative charge via resonance is crucial for the stability of the complex.

Illustrative Computational Data for an Analogous SNAr Reaction

To illustrate the energetic landscape of such a reaction, the following table presents DFT-calculated energy values for the reaction of a similar nitro-activated aromatic compound, 4,6-dichloro-5-nitrobenzofuroxan, with a nucleophile (pyrrolidine). This data highlights the relative energies of the transition states and the intermediate complex.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 4,6-dichloro-5-nitrobenzofuroxan + 2 Pyrrolidine (B122466) | 0.0 |

| TS1 | First Transition State (Nucleophilic Attack) | +13.2 |

| IC | Intermediate Meisenheimer Complex | -16.1 |

| TS2 | Second Transition State (Leaving Group Expulsion) | -10.0 |

| Products | Substituted Product + Pyrrolidinium Chloride | -23.7 |

Data adapted from a DFT study on the reaction of 4,6-dichloro-5-nitrobenzofuroxan with pyrrolidine, which serves as a model for the SNAr mechanism. mdpi.com

This data clearly shows the formation of a stable intermediate complex (IC) that is lower in energy than the initial reactants, and that the first transition state (TS1) is the highest energy barrier in the reaction pathway, confirming it as the rate-determining step. mdpi.com The same principles apply to the SNAr reactions of this compound.

Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on "this compound" that strictly adheres to the specific subsections of the provided outline. The search for documented research applications of this particular compound in the specified analytical and synthetic contexts did not yield specific results.

The requested outline demands detailed research findings for "this compound" in the following areas:

Advanced Research Applications of 2 Fluoro 5 Nitrophenylisothiocyanate

Role as a Synthetic Building Block for Novel Molecular Architectures:Similarly, while the functional groups present in 2-Fluoro-5-nitrophenylisothiocyanate (a nitro group, a fluorine atom, and an isothiocyanate group) are characteristic of versatile synthetic building blocks, no specific examples of its use in constructing chemically diverse compound libraries or developing functionally tailored derivatives could be located. The literature confirms the general utility of nitro compounds and isothiocyanates in synthesizing heterocyclic structures and other complex molecules, but does not mention this compound explicitly in this role.

To generate content for the requested sections without specific supporting data for this exact compound would require extrapolation from other reagents, which would not be scientifically accurate or adhere to the strict constraints of the request. Therefore, in the absence of relevant research findings, the article cannot be written.

Utilization in Chemical Biology for Mechanistic Probing

The chemical compound this compound serves as a versatile tool in chemical biology, primarily owing to its specific chemical reactivity and spectroscopic properties. Its utility in the detailed investigation of biological mechanisms at the molecular level is a subject of ongoing research interest. The compound's structure, featuring a reactive isothiocyanate group and an electron-deficient nitrophenyl ring, allows for its application in studying molecular interactions, designing targeted probes, and conducting structure-activity relationship analyses.

Exploration of Molecular Interactions with Biomolecules in In Vitro Systems

The isothiocyanate moiety (-N=C=S) of this compound is highly electrophilic and readily reacts with nucleophilic functional groups found in biomolecules under physiological conditions. This reactivity is the foundation of its use in probing molecular interactions in vitro. The primary targets for this covalent modification are the amine groups of lysine (B10760008) side chains and the N-terminal alpha-amino group of proteins, as well as the thiol groups of cysteine residues.

The reaction proceeds via a nucleophilic addition of the amino or thiol group to the central carbon atom of the isothiocyanate, forming a stable thiourea (B124793) or dithiocarbamate (B8719985) linkage, respectively. This covalent and often irreversible binding allows researchers to permanently label and identify interacting partners.

Key Research Applications:

Protein Labeling: The compound can be used to introduce a unique tag onto a protein of interest. The presence of the fluorine and nitro groups allows for detection through various analytical techniques.

Binding Site Identification: By reacting this compound with a protein and subsequently using mass spectrometry-based proteomics, researchers can identify the specific amino acid residues that have been modified. This information is invaluable for mapping binding pockets and understanding the topology of protein-ligand interactions.

Studying Protein Conformation: The covalent modification can be used to probe the accessibility of specific residues. Changes in the reactivity of certain amino acids in the presence or absence of other binding partners (e.g., substrates, inhibitors, or other proteins) can provide insights into conformational changes.

Table 1: Reactivity of this compound with Amino Acid Residues

| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Bond | Reaction Conditions | Application |

|---|---|---|---|---|

| Lysine | Epsilon-amino (-NH₂) | Thiourea | Physiological pH | Protein labeling, interaction mapping |

| N-terminus | Alpha-amino (-NH₂) | Thiourea | Physiological pH | Protein sequencing, modification studies |

Design of Ligands and Probes for Specific Biochemical Targets

The structural features of this compound make it an excellent scaffold for the design of specialized ligands and probes. As a reactive building block, it can be incorporated into more complex molecules to create tools for targeting specific biochemical pathways or enzymes.

The design strategy often involves linking the this compound moiety to a known ligand or pharmacophore that provides specificity for a particular biological target. The isothiocyanate group then acts as a "warhead" to form a covalent bond with the target, enabling durable labeling and facilitating subsequent analysis.

Drawing parallels from related compounds like 2-fluoro-5-nitrobenzoic acid, which is used to synthesize fluorescent probes that are "turned on" by nucleophiles, this compound can be used in a similar fashion. ossila.com For instance, it can be incorporated into a probe where the nitrophenyl group acts as a fluorescence quencher. Upon reaction with a target biomolecule, the resulting conformational change or cleavage could de-quench a tethered fluorophore, leading to a detectable signal. This principle is foundational in creating responsive probes for detecting specific enzymatic activities or the presence of nucleophilic species in biological samples. ossila.comnih.gov

Conceptual Design of a "Turn-On" Fluorescent Probe:

Core Structure: A fluorophore is chemically linked to the this compound molecule.

Quenched State: In the intact probe, the nitroaromatic ring quenches the fluorescence of the nearby fluorophore through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT).

Activation: When the probe encounters its target protein, the isothiocyanate group reacts with a nucleophilic residue in the active or binding site.

Signal Generation: This covalent binding event leads to a conformational change or cleavage of the probe, separating the fluorophore from the quencher and restoring its fluorescence.

Table 2: Components of a this compound-Based Probe

| Component | Function | Example |

|---|---|---|

| Targeting Moiety | Provides specificity for a biomolecule (e.g., enzyme, receptor) | A known inhibitor or substrate analog |

| Reactive Group | Forms a covalent bond with the target | Isothiocyanate (-NCS) |

| Reporter Group | Enables detection and quantification | Fluorophore, Biotin, Radioisotope |

| Linker | Connects the targeting and reporter moieties | Flexible or rigid chemical chain |

Structure-Activity Relationship (SAR) Studies for Research Tools

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and other properties of bioactive molecules. This compound can serve as a foundational scaffold or a reactive probe in such investigations. In this context, it acts as a constant reactive element while other parts of a molecule are systematically varied to understand their impact on biological activity.

This approach is analogous to SAR studies conducted on other nitroaromatic compounds, such as the N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides, where modifications to the molecular structure led to significant improvements in activity against specific biological targets. nih.govresearchgate.net

In a typical SAR study involving this compound, a library of compounds would be synthesized where the core phenylisothiocyanate structure is maintained, but substituents on a tethered pharmacophore are altered. These derivatives are then tested for their ability to covalently modify a target protein and for their functional effect.

Key Parameters Investigated in SAR Studies:

Reactivity: How modifications elsewhere in the molecule affect the reactivity of the isothiocyanate group.

Binding Affinity: The concentration of the compound required to achieve a certain level of target modification.

Selectivity: The ability of the compound to react with the intended target over other proteins with accessible nucleophiles.

Functional Impact: The effect of covalent modification on the target's biological activity (e.g., enzyme inhibition, receptor activation/antagonism).

The fluorine and nitro groups on the phenyl ring are key to these studies. They create a specific electronic environment that influences the reactivity of the isothiocyanate. Furthermore, they serve as potential points for modification to generate a diverse library of compounds for screening.

Table 3: Hypothetical SAR Study of this compound Derivatives

| Compound Derivative | Modification | Observed Activity (IC₅₀) | Interpretation |

|---|---|---|---|

| Parent Compound | This compound linked to Moiety X | 10 µM | Baseline activity for the pharmacophore |

| Derivative 1 | Addition of a hydroxyl group to Moiety X | 5 µM | Hydrogen bonding interaction may improve binding affinity |

| Derivative 2 | Replacement of Moiety X with a bulkier group | 50 µM | Steric hindrance may reduce binding affinity |

| Derivative 3 | Altering the linker length between isothiocyanate and Moiety X | 2 µM | Optimal positioning within the binding site is achieved |

Future Research Directions and Translational Perspectives in Chemical Science

Exploration of Advanced Catalytic Systems for 2-Fluoro-5-nitrophenylisothiocyanate Synthesis and Derivatization

The synthesis of isothiocyanates has traditionally relied on stoichiometric reagents like thiophosgene (B130339) or carbon disulfide, which are hazardous. mdpi.comnih.gov Modern research focuses on developing safer and more efficient catalytic methods. For a substituted compound like this compound, whose precursor is 2-fluoro-5-nitroaniline (B1294389), catalytic systems must exhibit high functional group tolerance.

Recent advancements in the synthesis of isothiocyanates from primary amines using elemental sulfur and catalytic systems present a promising avenue. mdpi.com For instance, copper-catalyzed methods have been developed for the isothiocyanation of primary amines. rsc.org The exploration of various metal catalysts (e.g., copper, palladium, rhodium) and ligands could lead to optimized conditions for the synthesis of this compound, potentially increasing yield and reducing reaction times under milder conditions.

Furthermore, the derivatization of the isothiocyanate group (-N=C=S) is a key area of research. This group readily reacts with nucleophiles such as primary and secondary amines to form thiourea (B124793) derivatives. rsc.orgchemrxiv.org Advanced catalytic systems could be employed to control the regioselectivity and stereoselectivity of these reactions, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Table 1: Comparison of Modern Catalytic Methods for Isothiocyanate Synthesis

| Catalyst System | Precursor Type | Typical Conditions | Advantages | Potential for this compound |

|---|---|---|---|---|

| Copper-Catalyzed | Primary Amine | Cu catalyst, base, 100-120 °C | Avoids toxic thiophosgene, good for some aryl amines | High. The system would need to tolerate the nitro and fluoro groups. |

| Elemental Sulfur + Additive | Primary Amine | S₈, nucleophilic additive (e.g., DBU), 40-80 °C | "Green" sulfur source, mild conditions | High. This method is known for its functional group tolerance. mdpi.com |

| Palladium-Catalyzed | Isocyanide | Pd catalyst, sulfur source | Alternative pathway, useful for specific substrates | Moderate. Would require synthesis of the corresponding isocyanide precursor first. |

| Difluorocarbene + Sulfur | Primary Amine | In situ generation of thiocarbonyl fluoride (B91410), 80 °C | Rapid reaction times (minutes) | High. Tolerates halogens and heteroaromatic nitrogen atoms. mdpi.com |

Integration of this compound into Automated Synthesis Platforms

Automated synthesis platforms are revolutionizing chemical research by enabling high-throughput screening, reaction optimization, and library generation. nih.govchemrxiv.org These systems typically integrate robotic liquid handlers, computer-controlled reactor modules, and in-line purification and analysis (e.g., LC/MS). nih.gov

The synthesis of this compound and its subsequent derivatives is well-suited for automation. One-pot synthesis procedures, which are increasingly being developed for isothiocyanates, are particularly compatible with automated workflows as they minimize the need for manual intervention and purification of intermediates. mdpi.comnih.gov An automated platform could systematically explore a wide range of reaction conditions (catalysts, solvents, temperatures) to optimize the synthesis of the target compound. Subsequently, the platform could use the synthesized this compound as a building block, reacting it with a library of amines to rapidly generate a diverse set of thiourea derivatives for biological screening.

Table 2: Key Modules of an Automated Synthesis Platform for Derivatization

| Module | Function | Relevance to this compound |

|---|---|---|

| Reagent Storage & Handling | Stores and dispenses precise amounts of starting materials and reagents. | Stores this compound and a library of amine reactants in solution. |

| Reaction Module | Performs chemical reactions under controlled temperature and mixing. | Executes the thiourea formation reaction between the isothiocyanate and various amines. nih.gov |

| Purification Module | Isolates the desired product from the crude reaction mixture. | Utilizes automated HPLC or solid-phase extraction to purify each unique thiourea derivative. nih.gov |

| Analysis Module | Characterizes the final product for purity and identity. | Employs integrated LC/MS to confirm the molecular weight and purity of each library member. nih.gov |

Development of Next-Generation Chemical Probes and Tags Derived from this compound

Isothiocyanates are valuable functional groups for bioconjugation, famously exemplified by Fluorescein isothiocyanate (FITC), which is used to label proteins and cells by reacting with amine groups. acs.org this compound serves as a promising scaffold for creating next-generation chemical probes.

The nitro group (-NO₂) is a well-known fluorescence quencher. A probe could be designed by attaching a fluorophore to the 2-fluoro-5-nitrophenyl moiety. In its native state, the probe's fluorescence would be quenched by the nitro group. Upon reaction with a specific analyte (e.g., an enzyme or a biomarker), the electronic structure of the molecule could be altered, leading to a "turn-on" fluorescent signal. This principle is used in designing probes for detecting specific biological activities. ossila.com

Furthermore, the fluorine atom provides a handle for additional functionality. It could be displaced by other nucleophiles to attach different functional units, or it could be substituted with Fluorine-18 for the development of Positron Emission Tomography (PET) imaging agents. nih.govnih.gov PET probes derived from this scaffold could be used to non-invasively image biological processes in vivo.

Synergistic Applications with Emerging Analytical Techniques and In Silico Methodologies

The full potential of this compound and its derivatives can be realized through synergy with advanced analytical and computational tools.

Emerging Analytical Techniques: Probes developed from this compound (as described in 6.3) would be analyzed using high-resolution fluorescence microscopy and flow cytometry. If radiolabeled with ¹⁸F, its application would be intrinsically linked to PET imaging, a powerful clinical and research diagnostic tool. nih.govmdpi.com The purification and quality control of these complex molecules would rely on advanced separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry.

In Silico Methodologies: Computational chemistry provides powerful predictive tools to accelerate research and development. nih.gov Methods like Density Functional Theory (DFT) can be used to predict the reactivity of the isothiocyanate group in this compound and model its reaction pathways with various nucleophiles. acs.org Molecular docking and molecular dynamics simulations can be used to design derivatives that bind specifically to a biological target, such as a protein's active site. nih.govresearchgate.net These computational approaches can guide the synthetic efforts, prioritizing the molecules most likely to have the desired properties, thereby saving significant time and resources.

Table 3: Application of In Silico Methods to this compound Research

| In Silico Method | Application Area | Research Question Addressed |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity & Spectroscopy | What is the predicted reactivity of the isothiocyanate group? What will the UV-Vis or NMR spectra of a new derivative look like? acs.org |

| Molecular Docking | Probe & Drug Design | How strongly will a thiourea derivative bind to a target protein? What is the predicted binding pose? nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Library Optimization | Can we build a model that predicts the biological activity of derivatives based on their chemical structure? nih.gov |

| Molecular Dynamics (MD) Simulation | Mechanistic Studies | How does a probe molecule behave in a simulated biological environment (e.g., in water, near a membrane)? researchgate.net |

Q & A

Q. What are the optimal storage conditions for 2-Fluoro-5-nitrophenylisothiocyanate to maintain its reactivity and purity?

- Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at 0–6°C to minimize hydrolysis and thermal degradation. This recommendation aligns with storage protocols for structurally similar fluorinated nitroaromatics, which are prone to reactivity loss at higher temperatures or in humid environments . Regularly monitor purity via HPLC or TLC to detect decomposition.

Q. Which synthetic routes are commonly employed to prepare this compound, and what are their advantages?

- Methodological Answer: A two-step synthesis is typical:

Nitration and Fluorination: Start with a fluorinated aromatic precursor (e.g., 2-fluoroaniline). Introduce the nitro group via mixed acid nitration (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Isothiocyanate Formation: React the intermediate (e.g., 2-fluoro-5-nitroaniline) with thiophosgene (CSCl₂) in anhydrous dichloromethane. Use a Schlenk line to exclude moisture and maintain reaction efficiency .

Advantages: High yield (>70%) and scalability, with minimal byproducts.

Q. How can researchers confirm the successful synthesis of this compound using spectroscopic techniques?

- Methodological Answer:

- ¹H/¹³C NMR: Look for characteristic shifts:

- Aromatic protons adjacent to nitro and fluorine groups (δ 7.8–8.5 ppm).

- Thiocyanate carbon (C=S) at δ 125–135 ppm.

- IR Spectroscopy: Confirm the isothiocyanate group via strong absorption at 2050–2150 cm⁻¹ (N=C=S stretch).

- Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to C₇H₄FN₂O₂S (exact mass: 212.01 g/mol).

Advanced Research Questions

Q. In cross-coupling reactions, how does the electron-withdrawing nitro group influence the reactivity of the isothiocyanate moiety in this compound?

- Methodological Answer: The nitro group (-NO₂) enhances electrophilicity at the isothiocyanate carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). Design experiments to compare reaction rates with non-nitrated analogs:

- Use kinetic studies (UV-Vis or stopped-flow spectrometry) to measure rate constants.

- Computational modeling (DFT) can predict charge distribution and active sites.

Example: Fluorescence quenching assays with thiol-containing biomolecules (e.g., glutathione) show faster adduct formation due to nitro-enhanced reactivity .

Q. What strategies can mitigate conflicting data regarding the stability of this compound under varying pH conditions?

- Methodological Answer:

- Systematic pH Stability Testing: Prepare buffered solutions (pH 2–12) and monitor degradation via LC-MS at intervals (0–48 hrs).

- Contradiction Resolution: If instability is reported in acidic conditions (pH < 4), verify whether hydrolytic byproducts (e.g., thioureas) are misinterpreted as intact compound. Use deuterated solvents for NMR to track proton exchange.

- Recommendation: Optimize reaction buffers to pH 6–8, where the compound exhibits maximal stability .

Q. How can researchers design experiments to elucidate the mechanism of fluorescence quenching observed in this compound-based probes?

- Methodological Answer:

- Probe Design: Conjugate the compound to fluorophores (e.g., fluorescein derivatives) and expose to analytes (e.g., polysulfides).

- Mechanistic Studies:

- Time-Resolved Fluorescence: Measure lifetime changes to distinguish static vs. dynamic quenching.

- X-ray Crystallography: Resolve adduct structures to identify binding modes.

- Computational Analysis: Simulate electron transfer pathways using TD-DFT.

Example: Fluorescein-labeled analogs show restored emission upon analyte binding, confirming photoinduced electron transfer (PET) as the quenching mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.